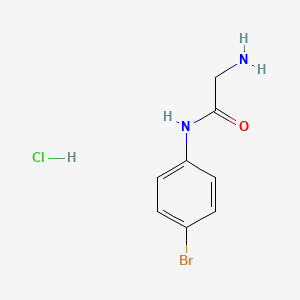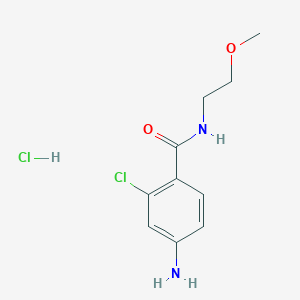
3,4-dichloro-1H-pyrrole
Übersicht
Beschreibung
3,4-Dichloro-1H-pyrrole is a chemical compound with the molecular formula C₄H₃Cl₂N . It belongs to the class of pyrrole derivatives and is characterized by the presence of two chlorine atoms at positions 3 and 4 on the pyrrole ring . The compound’s structure consists of a five-membered heterocyclic ring containing one nitrogen atom.
Synthesis Analysis
The synthesis of this compound involves various methods. One notable approach is the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine , followed by acid-mediated cyclization to form the pyrrole ring . This preparative procedure is remarkably tolerant of different functional groups.
Molecular Structure Analysis
The molecular structure of this compound comprises a pyrrole ring with chlorine substituents at positions 3 and 4. The compound’s chemical formula is C₄H₃Cl₂N , and its average mass is approximately 135.98 Da .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
1. Anion-Anion Assembly in Supramolecular Polymers
Gale et al. (2002) synthesized molecules with 3,4-dichloropyrrole units that form polyanionic chains via hydrogen bonds. This discovery contributes to the understanding of supramolecular polymer formation and anion-anion assembly in chemistry (Gale et al., 2002).
2. Reactivity and Characterization in Heterocyclic Molecule Synthesis
Murthy et al. (2017) explored the synthesis, characterization, and reactivity of a derivative of 3,4-dichloro-1H-pyrrole, contributing to the development of new heterocyclic molecules, potentially useful in various chemical and pharmaceutical applications (Murthy et al., 2017).
3. Fluorinated Pyrrole Compounds as Anion Receptors
Anzenbacher et al. (2000) described the use of 3,4-difluoro-1H-pyrrole in creating neutral anion receptors with enhanced affinity, particularly for chloride and dihydrogen phosphate anions. This application is significant in the field of anion recognition and sensor technology (Anzenbacher et al., 2000).
4. Electron Transfer in Polyferrocenyl-Containing Pyrroles
Goetsch et al. (2014) investigated the electron-transfer processes in 3,4-diferrocenylpyrroles, providing insights into the electrochemical properties of polyferrocenyl-containing pyrroles, which could have applications in electronic and sensing devices (Goetsch et al., 2014).
5. Polymers with Pyrrolo[3,4-c]pyrrole-1,4-dione Chromophores
Zhang et al. (2008) synthesized polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, demonstrating strong fluorescence and good solubility. These polymers have potential applications in organic electronics and photoluminescent materials (Zhang et al., 2008).
6. Synthesis and Corrosion Inhibition of Pyrrole Derivatives
Louroubi et al. (2019) synthesized a new pyrrole derivative with potential applications in corrosion inhibition, highlighting the utility of this compound derivatives in materials science and corrosion protection (Louroubi et al., 2019).
7. Electrochemical Polymerization and Sensing Applications
Audebert et al. (2000) explored the electrochemical polymerization of 3,4-difluoropyrrole, leading to the creation of poly(difluoropyrrole) with applications in electroactive films and sensing technologies (Audebert et al., 2000).
8. Synthesis and Applications of Pyrrole Derivatives
Wyrębek et al. (2009) investigated the microwave-assisted synthesis of substituted pyrroles, contributing to the development of efficient synthesis methods for pyrrole derivatives with potential applications in various chemical processes (Wyrębek et al., 2009).
9. Photoluminescent Conjugated Polymers
Beyerlein and Tieke (2000) described the synthesis of π-conjugated polymers containing pyrrolo[3,4-c]pyrrole units, demonstrating applications in photoluminescent materials for electronic devices (Beyerlein & Tieke, 2000).
Eigenschaften
IUPAC Name |
3,4-dichloro-1H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N/c5-3-1-7-2-4(3)6/h1-2,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRKGGQLYAMPST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449957 | |
| Record name | 3,4-dichloropyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1192-19-4 | |
| Record name | 3,4-dichloropyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



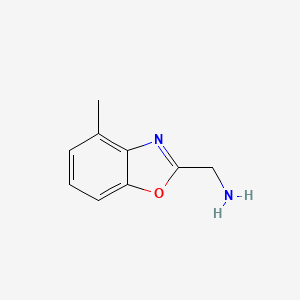
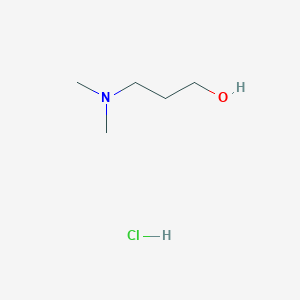
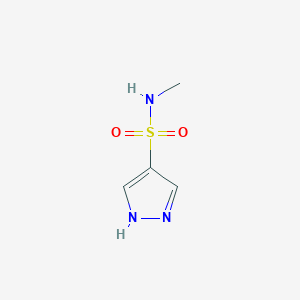


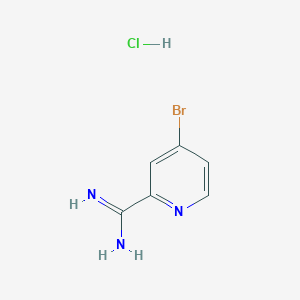
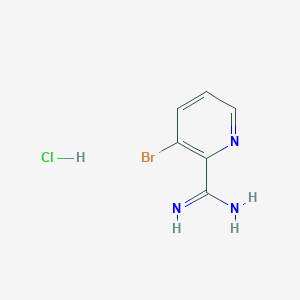

![4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3046013.png)


![3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B3046018.png)
